molecular formula C9H20ClNO B15318863 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride

3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride

Cat. No.: B15318863
M. Wt: 193.71 g/mol
InChI Key: NPJAYEUDHRFIAX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a dimethyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride typically involves the reaction of cyclopentanone with methylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-propanol: A similar compound with a simpler structure, used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with applications in the production of polymers and as a curing agent for epoxy resins.

Uniqueness

3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride is unique due to its cyclopentane ring structure and the presence of both dimethyl and methylamino groups. This combination of features provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

3,3-dimethyl-1-(methylaminomethyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)4-5-9(11,6-8)7-10-3;/h10-11H,4-7H2,1-3H3;1H

InChI Key

NPJAYEUDHRFIAX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(CNC)O)C.Cl

Origin of Product

United States

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